An In-depth Technical Guide on Ethyl 2-(7-oxoazepan-2-yl)acetate: A Key Building Block in Medicinal Chemistry
An In-depth Technical Guide on Ethyl 2-(7-oxoazepan-2-yl)acetate: A Key Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(7-oxoazepan-2-yl)acetate, a notable heterocyclic compound, has garnered significant interest within the scientific community, particularly in the realm of medicinal chemistry and drug development. Its unique structural features, comprising a seven-membered lactam ring known as an azepanone, substituted with an ethyl acetate group, make it a versatile scaffold for the synthesis of a wide array of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, offering valuable insights for researchers engaged in the discovery and development of novel therapeutic agents.
The 7-oxoazepane-2-carboxylate framework is recognized as a privileged structure in medicinal chemistry, implying its ability to serve as a core component in the design of ligands for various biological targets. The inherent conformational flexibility of the seven-membered ring, coupled with the reactive handles provided by the ester and lactam functionalities, allows for extensive structural modifications to optimize biological activity and pharmacokinetic properties.
Chemical Structure and Identification
The precise arrangement of atoms in Ethyl 2-(7-oxoazepan-2-yl)acetate is fundamental to its chemical behavior and reactivity.
Molecular Formula: C₁₀H₁₇NO₃
Synonyms: (7-oxo-azepan-2-yl)-acetic acid ethyl ester
CAS Number: 32548-60-0
The structure features a caprolactam ring, a seven-membered cyclic amide, with an ethyl acetate substituent at the 2-position of this ring. The presence of a chiral center at the carbon atom bearing the ethyl acetate group means that this compound can exist as a racemic mixture or as individual enantiomers.
Figure 1: Chemical structure of Ethyl 2-(7-oxoazepan-2-yl)acetate.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 199.25 g/mol | Calculated |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Inferred from similar compounds |
| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, ethyl acetate, and dichloromethane. Limited solubility in water. | Inferred from similar compounds |
Synthesis Methodologies
The synthesis of Ethyl 2-(7-oxoazepan-2-yl)acetate and its derivatives often involves multi-step reaction sequences. A common strategy is the modification of a pre-existing caprolactam ring.
Illustrative Synthetic Workflow:
One plausible synthetic route involves the alkylation of a caprolactam-derived enolate with an ethyl haloacetate. The choice of base and reaction conditions is critical to ensure regioselectivity and minimize side reactions.
Figure 2: A potential synthetic workflow for Ethyl 2-(7-oxoazepan-2-yl)acetate.
Experimental Protocol (Hypothetical):
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Step 1: Enolate Formation: To a solution of caprolactam in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at low temperature (-78 °C), a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise. The reaction is stirred for a period to ensure complete enolate formation. The rationale for using a strong, hindered base at low temperature is to achieve rapid and clean deprotonation at the α-carbon without competing nucleophilic attack at the lactam carbonyl.
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Step 2: Alkylation: Ethyl bromoacetate is then added to the enolate solution. The reaction mixture is allowed to slowly warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC). The electrophilic carbon of the ethyl bromoacetate is attacked by the nucleophilic enolate, forming the desired carbon-carbon bond.
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Step 3: Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure Ethyl 2-(7-oxoazepan-2-yl)acetate. This purification step is crucial to remove unreacted starting materials and byproducts.
Chemical Reactivity and Stability
The reactivity of Ethyl 2-(7-oxoazepan-2-yl)acetate is primarily dictated by the functional groups present: the lactam and the ester.
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Lactam Ring Opening: The amide bond within the caprolactam ring can be cleaved under strong acidic or basic conditions, leading to the formation of an amino acid derivative. This reactivity is a key consideration in designing subsequent synthetic steps and in understanding the compound's stability profile.
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Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. This transformation is often a deliberate step in a synthetic sequence to enable further modifications, such as amide bond formation.
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Enolate Chemistry: The α-carbon to the ester carbonyl can be deprotonated with a suitable base to form an enolate, which can then participate in various carbon-carbon bond-forming reactions. This allows for further functionalization of the acetate side chain.
The compound should be stored in a cool, dry place, away from strong acids, bases, and oxidizing agents to prevent degradation.
Applications in Drug Discovery and Development
While specific drugs derived directly from Ethyl 2-(7-oxoazepan-2-yl)acetate are not prominently documented in publicly available literature, the 7-oxoazepane-2-carboxylate scaffold is a key component in a variety of biologically active molecules. This highlights the potential of the title compound as a crucial intermediate in the synthesis of novel drug candidates.
The azepane ring system is found in a number of compounds with diverse therapeutic activities, including but not limited to:
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Enzyme Inhibitors: The constrained yet flexible nature of the seven-membered ring can allow for optimal positioning of functional groups to interact with the active sites of enzymes.
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Receptor Ligands: Derivatives can be designed to bind to specific receptors, modulating their activity.
The ethyl acetate moiety provides a convenient handle for creating libraries of compounds through derivatization of the carboxylic acid, for example, by forming a variety of amides. This approach is central to structure-activity relationship (SAR) studies in the lead optimization phase of drug discovery.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling Ethyl 2-(7-oxoazepan-2-yl)acetate. Although specific toxicology data is not available, general laboratory safety practices are recommended.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Ethyl 2-(7-oxoazepan-2-yl)acetate is a valuable heterocyclic building block with significant potential in medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, provides access to a versatile scaffold that can be readily functionalized. The strategic incorporation of the 7-oxoazepane-2-carboxylate motif into molecular designs holds promise for the development of novel therapeutic agents targeting a range of diseases. Further research into the synthesis of diverse derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this compound class. This guide serves as a foundational resource for scientists and researchers looking to leverage the unique properties of Ethyl 2-(7-oxoazepan-2-yl)acetate in their drug discovery endeavors.
References
No direct scientific literature or patents specifically detailing the synthesis, properties, and applications of Ethyl 2-(7-oxoazepan-2-yl)acetate (CAS 32548-60-0) were found in the performed searches. The information provided is based on general chemical principles and data from structurally related compounds. For specific experimental details, it is recommended to consult specialized chemical synthesis databases or perform experimental investigations.
